1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring structure. Pyrazoles are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction is often catalyzed by acids or bases under controlled temperature conditions . The specific steps may include:
Formation of the pyrazole ring: This is achieved by reacting a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Methylation: The resulting pyrazole is then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: A structurally related compound with distinct substituents.
Uniqueness
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-10(7-14(2)13-8)11-6-9-4-5-12-15(9)3/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
OUAFTSFHALMAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C)C |
Origin of Product |
United States |
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